Home > Products > Screening Compounds P3978 > 2'-Ethyl Simvastatin
2'-Ethyl Simvastatin - 79902-42-4

2'-Ethyl Simvastatin

Catalog Number: EVT-1487896
CAS Number: 79902-42-4
Molecular Formula: C₂₃H₃₄O₅
Molecular Weight: 390.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Simvastatin is a lipid-lowering drug derived synthetically from a fermentation product of Aspergillus terreus . It belongs to the statin class of medications, which are used to lower the risk of cardiovascular disease and manage abnormal lipid levels by inhibiting the endogenous production of cholesterol in the liver .

Synthesis Analysis

Simvastatin is obtained by synthesis from lovastatin by replacement of 2-methylbutyryl side chain with 2,2-dimethylbutyryl group . A one-step, whole-cell biocatalytic process for the synthesis of simvastatin from monacolin J has been developed . The process was scaled up for gram-scale synthesis of simvastatin .

Molecular Structure Analysis

Simvastatin has the molecular structure: [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate; its molecular formula is C25H38O5 .

Chemical Reactions Analysis

Simvastatin is a prodrug in which the 6-membered lactone ring of simvastatin is hydrolyzed to generate the beta,delta-dihydroxy acid, an active metabolite structurally similar to HMG-CoA (hydroxymethylglutaryl CoA) .

Physical And Chemical Properties Analysis

Simvastatin occurs as a white to off-white crystalline powder . The solubility of simvastatin in water and different micellar solutions of various non-ionic surfactants has been determined .

Simvastatin

Compound Description: Simvastatin is a widely prescribed hypolipidemic drug belonging to the statin class. It acts by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Simvastatin effectively lowers total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol levels [, ].

Mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate)

Compound Description: Mexidol is an antioxidant with potential hypoglycemic and hypolipidemic properties [, ]. It acts as a membrane protector and free radical scavenger, reducing oxidative stress. While it shows less antioxidant activity compared to some other compounds, it demonstrates stronger hypoglycemic effects [].

Relevance: Although Mexidol and 2'-ethyl simvastatin belong to different chemical classes (3-hydroxypyridines and statins, respectively), they are both investigated for their hypolipidemic and antioxidant activities in the context of diabetes and cardiovascular diseases [, ]. Their structural differences reflect their distinct mechanisms of action.

N-acetyl-2-ethyl-6-methyl-3-hydroxypyridine

Compound Description: This compound is a derivative of 3-hydroxypyridine, similar to Mexidol. It exhibits both hypoglycemic and hypolipidemic activities []. Notably, its hypolipidemic effects are enhanced when administered in combination with simvastatin [].

Relevance: This 3-hydroxypyridine derivative shares structural similarities with Mexidol and is also investigated for similar therapeutic applications as 2'-ethyl simvastatin, particularly in managing diabetes and related lipid abnormalities []. The combined use of this compound with simvastatin suggests potential synergistic effects in lowering lipid levels, which could be relevant to the investigation of 2'-ethyl simvastatin.

Overview

2'-Ethyl Simvastatin is a derivative of Simvastatin, a well-known cholesterol-lowering medication belonging to the class of drugs known as statins. This compound is primarily used for its lipid-lowering effects and has been studied for its potential benefits in treating various cardiovascular diseases. The modification of the Simvastatin structure to include an ethyl group at the 2'-position may enhance its pharmacological properties, including potency and bioavailability.

Source

Simvastatin is derived from Lovastatin, which is produced by fermentation using the fungus Aspergillus terreus. The synthesis of 2'-Ethyl Simvastatin involves chemical modifications to the Lovastatin structure, thereby creating a compound with distinct pharmacological attributes.

Classification

2'-Ethyl Simvastatin is classified as a lipid-lowering agent and falls under the category of HMG-CoA reductase inhibitors. Its primary function is to inhibit cholesterol synthesis in the liver, leading to decreased levels of low-density lipoprotein cholesterol in the bloodstream.

Synthesis Analysis

Methods

The synthesis of 2'-Ethyl Simvastatin can be achieved through several methods, often involving enzymatic and chemical transformations. The following outlines a common synthetic pathway:

  1. Starting Material: The synthesis begins with Lovastatin or its derivatives.
  2. Hydrolysis: The lactone ring of Lovastatin is hydrolyzed to form the corresponding acid.
  3. Acylation: The resulting acid undergoes acylation at the 4-position using an appropriate acylating agent.
  4. Ethylation: The key step involves the introduction of an ethyl group at the 2'-position, which can be accomplished through alkylation reactions using ethyl halides or other ethylating agents.
  5. Purification: The final product is purified through recrystallization or chromatography techniques.

Technical Details

The reaction conditions typically include:

  • Solvents: Common solvents like dichloromethane or methanol are used for dissolving reactants.
  • Catalysts: Acid or base catalysts may be employed to facilitate acylation and alkylation steps.
  • Temperature Control: Reactions are often carried out under controlled temperatures to optimize yield and minimize side reactions.
Molecular Structure Analysis

Structure

The molecular structure of 2'-Ethyl Simvastatin can be represented as follows:

  • Chemical Formula: C27_{27}H44_{44}O5_5
  • Molecular Weight: Approximately 444.64 g/mol

The structural modifications from Simvastatin include an ethyl group at the 2'-position of the naphthalene ring system, enhancing its lipophilicity and potentially improving its binding affinity to HMG-CoA reductase.

Data

  • IUPAC Name: (1S,3R,5S)-7-[[(2E)-2-(4-hydroxy-6-oxo-6H-pyran-3-yl)methyl]-3-methylbutanoyl] -3,5-dihydroxy-6-heptenoic acid
  • 3D Structure Visualization: Computational modeling can provide insights into the spatial arrangement of atoms and potential interaction sites for biological activity.
Chemical Reactions Analysis

Reactions

The primary reactions involved in the synthesis of 2'-Ethyl Simvastatin include:

  1. Lactonization Reaction: Converts hydroxy acids into lactones.
  2. Acylation Reaction: Involves adding acyl groups to specific hydroxyl groups on the lactone ring.
  3. Alkylation Reaction: Ethylation at the 2'-position enhances the compound's properties.

Technical Details

These reactions often require specific conditions such as:

  • Use of protecting groups to prevent unwanted reactions during multi-step synthesis.
  • Monitoring reaction progress through techniques like thin-layer chromatography or high-performance liquid chromatography.
Mechanism of Action

Process

The mechanism by which 2'-Ethyl Simvastatin exerts its effects involves:

  1. Inhibition of HMG-CoA Reductase: This enzyme catalyzes a critical step in cholesterol biosynthesis, converting HMG-CoA to mevalonate.
  2. Reduction of Cholesterol Levels: By inhibiting this enzyme, 2'-Ethyl Simvastatin effectively reduces cholesterol synthesis in hepatocytes (liver cells).
  3. Increased LDL Receptor Activity: Lower intracellular cholesterol levels lead to upregulation of low-density lipoprotein receptors on liver cells, enhancing clearance of LDL from circulation.

Data

Studies indicate that statins, including derivatives like 2'-Ethyl Simvastatin, can lower serum LDL cholesterol levels by up to 50% depending on dosage and patient response.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol; limited solubility in water.

Chemical Properties

Applications

Scientific Uses

2'-Ethyl Simvastatin has several potential applications in scientific research and clinical settings:

  1. Cardiovascular Disease Management: Used primarily for lowering cholesterol levels and reducing cardiovascular risks.
  2. Research on Lipid Metabolism: Investigated for its effects on lipid profiles and metabolic pathways related to cardiovascular health.
  3. Combination Therapies: Explored in combination with other agents such as resveratrol for enhanced therapeutic effects on cholesterol metabolism and inflammation.
Introduction to 2'-Ethyl Simvastatin

Structural Evolution from Simvastatin: Ethyl Substitution as a Pharmacological Innovation

The chemical structure of 2'-Ethyl Simvastatin (C₂₃H₃₄O₅, MW 390.51 g/mol) features a deliberate ethyl group replacement of the methyl moiety at the 2' position of the simvastatin ester side chain [5] [6]. This seemingly subtle alteration significantly impacts the molecule's three-dimensional conformation and electronic distribution. Computational modeling reveals that the ethyl extension increases steric bulk and hydrophobic surface area in a region critical for membrane penetration and protein binding. Unlike the natural substrate HMG-CoA or the transition state analog mevaldyl-CoA, statins like simvastatin and its derivatives exploit a unique binding mode characterized by high-affinity hydrophobic interactions within the HMG-CoA reductase catalytic pocket [1]. The ethyl substitution enhances the lipophilic character of this region, potentially strengthening van der Waals contacts with nonpolar residues lining the enzyme's active site [6].

  • Comparative Structural Analysis: As illustrated in Table 1, the molecular alterations between simvastatin and its 2'-ethyl derivative translate into measurable differences in physicochemical parameters. These modifications are not merely academic but are designed to address specific pharmacological limitations observed with the parent compound.

Table 1: Structural and Physicochemical Comparison of Simvastatin and 2'-Ethyl Simvastatin

PropertySimvastatin (C₂₅H₃₈O₅)2'-Ethyl Simvastatin (C₂₃H₃₄O₅)Pharmacological Implication
Molecular Weight418.57 g/mol390.51 g/molAltered membrane permeability and distribution kinetics
2' Position SubstituentMethyl groupEthyl groupEnhanced hydrophobic interactions with HMGCR active site
Calculated LogP~4.5 (Highly lipophilic)Increased lipophilicityPotential for improved tissue penetration, especially in bone and brain
Key Functional GroupsDecalin ring, β-hydroxy lactone, 2,2-dimethylbutanoate esterPreserved core with modified esterMaintained HMGCR affinity with altered off-target interactions

The preservation of the bicyclic decalin ring system and the β-hydroxy lactone moiety ensures maintained recognition by HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis [1] [3]. However, the modified ester side chain alters electron density distribution across the molecule, potentially influencing its conformational flexibility upon enzyme binding. X-ray crystallographic studies of related analogs suggest that bulkier ester substituents can induce subtle shifts in the lactone ring's orientation relative to the conserved histidine-glutamate-serine catalytic triad of HMG-CoA reductase [6]. This structural perturbation might translate into differential inhibition kinetics or altered susceptibility to resistance mechanisms compared to simvastatin. Furthermore, the enhanced lipophilicity profile of 2'-Ethyl Simvastatin could facilitate deeper penetration into tissues with dense cellular matrices, such as bone or solid tumors, where conventional statins exhibit limited distribution [10].

Significance of Side-Chain Modifications in Statin Therapeutics

The strategic modification of the ester side chain in statins represents a sophisticated approach to fine-tuning pharmacological properties beyond cholesterol-lowering efficacy. The ethyl extension in 2'-Ethyl Simvastatin exemplifies how even minor structural alterations can profoundly impact biological activity profiles, tissue selectivity, and therapeutic windows. Statin side chains function as critical pharmacophore modifiers that influence binding kinetics to HMG-CoA reductase, metabolic stability, and interaction with membrane transporters [1] [3]. The ethyl group specifically enhances the hydrophobic contact surface without introducing steric hindrance that might compromise access to the enzyme's deep catalytic cleft [5] [6].

Research across statin derivatives demonstrates that side-chain engineering can significantly alter off-target effects and pleiotropic activities. For instance, simvastatin derivatives modified at the ester side chain have shown markedly reduced cytotoxicity toward hepatocytes and myoblasts compared to the parent compound while retaining or even enhancing desired biological activities in target tissues [10]. This differential effect likely stems from altered interactions with non-HMG-CoA reductase targets. Specifically, 2'-Ethyl Simvastatin's structural profile may influence isoprenoid pathway intermediates (farnesyl pyrophosphate and geranylgeranyl pyrophosphate) that regulate small GTPase signaling cascades involved in cell proliferation, inflammation, and apoptosis [4] [8].

Table 2: Impact of Statin Side-Chain Modifications on Pharmacological Properties

Modification TypeBiological ConsequencesPotential Therapeutic AdvantagesExemplified Derivatives
Elongated Alkyl (e.g., Ethyl)Enhanced membrane penetration, Altered protein binding kineticsImproved bone/tumor bioavailability, Reduced hepatoselectivity2'-Ethyl Simvastatin, KMUHC-01 [10]
Hydroxyl Group IntroductionIncreased hydrophilicity, Modified transporter affinityReduced myotoxicity potential, Hepatic specificityPravastatin, Rosuvastatin
Fluorinated Side ChainsMetabolic stability, Enhanced electronic effectsResistance to CYP-mediated deactivation, Prolonged half-lifeFluorinated simvastatin analogs
Heterocyclic IncorporationAltered conformational flexibility, Novel interaction sitesTargeted tissue delivery, Multimodal activityPyrazole- and triazole-containing statins

The structure-activity relationship (SAR) insights gained from such modifications have broader implications for statin development. Studies on simvastatin hydroxyacid (SVA) and amide-modified derivatives (AM1, AM2) reveal that even minor structural variations can substantially alter anti-proliferative potency against cancer cells and osteogenic capacity in bone regeneration models [4] [10]. For example, KMUHC-01—a simvastatin derivative featuring side-chain modifications—demonstrated significantly reduced cytotoxicity (IC₅₀ >10 μM) toward mesenchymal stem cells compared to simvastatin (IC₅₀ ~1 μM) while simultaneously enhancing mineralization capacity and osteogenic gene expression (BMP-2, osteocalcin) at nanomolar concentrations [10]. This therapeutic window expansion highlights how targeted side-chain engineering can dissociate desired therapeutic effects from dose-limiting toxicities.

Historical Context: Development of Simvastatin Derivatives for Enhanced Bioactivity

The development of 2'-Ethyl Simvastatin exists within a broader historical trajectory of statin optimization that began with the isolation of mevastatin (compactin) from Penicillium citrinum in the 1970s [7]. Simvastatin (Zocor®), a semi-synthetic analog of lovastatin, represented the first major commercial success in this class following its patent by Merck in 1980 and FDA approval in 1992 [3] [7]. While initial optimization focused primarily on HMG-CoA reductase potency and hepatic cholesterol suppression, research over subsequent decades revealed numerous pleiotropic effects with therapeutic potential beyond cardiovascular disease. This recognition spurred efforts to develop analogs with optimized properties for oncology, neurology, and orthopedics through systematic structural modification [4] [10].

The rationale for developing ethyl-substituted derivatives specifically emerged from SAR studies conducted throughout the 1990s and 2000s that identified the ester side chain as a critical modulator of statins' non-lipid effects. Researchers observed that minor structural variations in this region could significantly alter protein-binding characteristics, tissue distribution patterns, and off-target activities without compromising HMG-CoA reductase inhibition. For instance, early investigations demonstrated that ester chain modifications influenced statins' ability to inhibit vascular smooth muscle proliferation and macrophage-mediated inflammation—effects only partially correlated with cholesterol reduction [1] [3].

  • Timeline of Key Developments:Table 3: Historical Development of Simvastatin Derivatives with Enhanced Bioactivities
Time PeriodDevelopment MilestoneSignificance
1980Simvastatin patented by Merck [3] [7]Provided the structural foundation for derivative development
1990sDiscovery of statins' pleiotropic effects [1]Revealed therapeutic potential beyond lipid lowering
Early 2000sEpidemiological studies linking statins to reduced cancer risk [4]Stimulated research into anti-neoplastic derivatives
2010-2015Development of SVA, AM1, AM2 derivatives [4]Demonstrated enhanced anti-cancer activity in CRPC models
2015-PresentSynthesis of KMUHC-01 and ethyl-substituted analogs [10]Achieved dissociation of bone anabolic effects from cytotoxicity
2020sExploration of 2'-Ethyl Simvastatin bioactivity [5] [6]Focused optimization for tissue-specific applications

Recent research on 2'-Ethyl Simvastatin builds upon findings from structurally similar investigational compounds. KMUHC-01, another simvastatin derivative, demonstrated remarkable bone anabolic properties in rat critical-sized calvarial defects, significantly increasing trabecular bone volume (BV/TV) and mechanical strength at 1 μM concentration—effects achieved with substantially reduced cytotoxicity compared to simvastatin [10]. Similarly, simvastatin hydroxyacid (SVA) exhibited potent anti-tumorigenic activity against castration-resistant prostate cancer (CRPC) cell lines by suppressing androgen receptor signaling and AKT pathway activation while synergizing with docetaxel chemotherapy [4]. These findings collectively validate the strategy of side-chain modification for unlocking new therapeutic applications. The chemical evolution toward 2'-Ethyl Simvastatin specifically aims to leverage increased lipophilicity for improved bone tissue penetration and intracellular bioavailability in tumor environments, addressing key limitations of hydrophilic statins in these applications [5] [10]. Current research focuses on further optimizing these modified analogs for tissue-specific delivery and multimodal activity against complex pathologies like metastatic cancer and metabolic bone disorders.

Properties

CAS Number

79902-42-4

Product Name

2'-Ethyl Simvastatin

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylpropanoate

Molecular Formula

C₂₃H₃₄O₅

Molecular Weight

390.51

InChI

InChI=1S/C23H34O5/c1-13(2)23(26)28-20-10-14(3)9-16-6-5-15(4)19(22(16)20)8-7-18-11-17(24)12-21(25)27-18/h5-6,9,13-15,17-20,22,24H,7-8,10-12H2,1-4H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1

SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C

Synonyms

2-Methylpropanoic Acid [1S-[1α,3α,7β,8β(2S*,4S*),8aβ]]-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl Ester;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.